molecular formula C7H6ClN3 B2957274 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine CAS No. 2309462-56-2

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Cat. No.: B2957274
CAS No.: 2309462-56-2
M. Wt: 167.6
InChI Key: XGNHTGDSHWRNBR-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[1,5-a]pyrazine (B3255129) Core in Modern Heterocyclic Chemistry

The pyrazolo[1,5-a]pyrazine nucleus is a key structural motif in a variety of compounds that have been investigated for their potential therapeutic applications. Although less ubiquitous in the literature than its pyrazolo[1,5-a]pyrimidine (B1248293) counterpart, the pyrazolo[1,5-a]pyrazine scaffold is recognized for its role in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core provides a versatile template for the design of molecules that can fit into the ATP-binding site of kinases, leading to their inhibition. The strategic placement of nitrogen atoms allows for multiple points of interaction with target proteins, enhancing binding affinity and selectivity. As a result, derivatives of this scaffold are actively being explored in drug discovery programs. google.com

Structural Characteristics and Nomenclature of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

This compound is a derivative of the parent pyrazolo[1,5-a]pyrazine scaffold. Its systematic nomenclature indicates the presence of a chloro group at position 4 and a methyl group at position 3 of the bicyclic ring system.

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.60 g/mol
SMILES CC1=C2C(=NC=CN2N=C1)Cl
InChI Key XGNHTGDSHWRNBR-UHFFFAOYSA-N

Data sourced from PubChem CID 138991397 uni.lu

The structure consists of a pyrazole (B372694) ring fused with a pyrazine (B50134) ring. The chlorine atom, an electron-withdrawing group, at the 4-position and the methyl group, an electron-donating group, at the 3-position significantly influence the electronic distribution and reactivity of the molecule. This substitution pattern can affect the molecule's interaction with biological targets and its metabolic stability.

Historical Context of Pyrazolo[1,5-a]pyrazine Synthesis and Initial Derivatization Efforts

The synthesis of fused heterocyclic systems has been a cornerstone of organic chemistry for over a century. Early efforts in the synthesis of pyrazolo-fused heterocycles often involved the condensation of aminopyrazole derivatives with various bifunctional reagents. While much of the historical focus has been on the more common pyrazolo[1,5-a]pyrimidine isomers, the synthesis of the pyrazolo[1,5-a]pyrazine core has also been explored.

Initial synthetic strategies for pyrazolo[1,5-a]pyrazines often involved multi-step sequences. One of the foundational approaches to constructing the pyrazolo[1,5-a]pyrazine scaffold involves the cyclocondensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. These early methods, while effective in providing access to the core structure, sometimes suffered from limitations such as harsh reaction conditions, low yields, and a lack of regioselectivity, particularly when using unsymmetrical reagents.

Over the years, synthetic methodologies have evolved to offer more efficient and versatile routes to pyrazolo[1,5-a]pyrazine derivatives. These advancements have been crucial for enabling the exploration of this scaffold in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHTGDSHWRNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=CN2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 3 Methylpyrazolo 1,5 a Pyrazine and Its Analogues

General Strategies for Constructing the Pyrazolo[1,5-a]pyrazine (B3255129) Ring System

The assembly of the fused pyrazolo[1,5-a]pyrazine ring system is central to the synthesis of the target compound and its analogues. Key strategies involve forming the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) core.

Cyclocondensation reactions represent a fundamental and widely used approach for building the pyrazolo[1,5-a]pyrazine skeleton. This strategy typically involves the reaction of a 5-aminopyrazole derivative with a 1,2-dielectrophilic synthon, which provides the two carbon atoms needed to form the pyrazine ring.

A common pathway involves the condensation of a 5-aminopyrazole with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. The reaction proceeds through an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto the carbonyl carbon, followed by an intramolecular nucleophilic substitution where the pyrazole ring nitrogen displaces the halide, leading to ring closure and formation of the bicyclic system. Subsequent dehydration or aromatization yields the final pyrazolo[1,5-a]pyrazine core.

A specific protocol for the synthesis of substituted pyrazolo[1,5-a]pyrazines involves a four-step sequence starting from commercially available pyrazoles. researchgate.net This method includes N-alkylation, formylation to create a pyrazole-5-aldehyde, and subsequent deprotection and cyclization steps to furnish the fused ring system with various substitution patterns. researchgate.net While broadly applied to the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system using 1,3-dicarbonyl compounds, the principle remains a cornerstone for pyrazine ring formation. nih.govresearchgate.net

Table 1: Examples of Cyclocondensation Precursors for Fused Pyrazoloazines

Pyrazole PrecursorCondensing Reagent (Synthon)Resulting Fused Ring SystemReference
5-Aminopyrazoleα-Haloketone (e.g., Chloroacetone)Pyrazolo[1,5-a]pyrazineGeneral Methodology
5-Aminopyrazoleβ-Dicarbonyl Compound (e.g., Acetylacetone)Pyrazolo[1,5-a]pyrimidine nih.gov
N-alkylated Pyrazole-5-aldehyde(Self-cyclization after deprotection)Pyrazolo[1,5-a]pyrazine researchgate.net
5-Aminopyrazoleβ-EnaminonePyrazolo[1,5-a]pyrimidine researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While extensively developed for related heterocyclic systems like pyrazoles and pyrazolo[1,5-a]pyrimidines, their application to the direct synthesis of the pyrazolo[1,5-a]pyrazine core is less common. beilstein-journals.orgmdpi.com

For the closely related pyrazolo[1,5-a]pyrimidine analogues, a well-established three-component reaction involves 3-amino-1H-pyrazoles, aldehydes, and an active methylene (B1212753) compound like malononitrile. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization. nih.gov Similar strategies have been employed for pyrazolo[1,5-a]quinazolines. semanticscholar.orgdistantreader.org The adaptation of such MCRs for the synthesis of pyrazolo[1,5-a]pyrazines would likely require a C2 synthon that can react with both the ring and exocyclic nitrogens of an aminopyrazole, a synthetic challenge that may explain the prevalence of stepwise cyclocondensation methods.

Tandem reactions, also known as domino or cascade reactions, involve the sequential formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of separate purification steps.

For the analogous pyrazolo[1,5-a]pyrimidine system, a one-pot tandem methodology has been developed for the synthesis of 3-halo-derivatives. This reaction involves a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov The sequence proceeds through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core, which is then followed by an in situ oxidative halogenation. nih.gov While this specific sequence is tailored for pyrimidine (B1678525) ring formation and subsequent functionalization, the concept of a tandem cyclization-functionalization sequence could theoretically be applied to the pyrazolo[1,5-a]pyrazine system, although such examples are not prominently featured in the literature.

Regioselective Introduction of the 3-Methyl Substituent in Pyrazolo[1,5-a]pyrazine Synthesis

The precise placement of the methyl group at the C3 position is crucial for defining the identity of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine. This is almost exclusively achieved by incorporating the methyl group into the pyrazole precursor before the construction of the fused ring system.

The most reliable and common strategy for ensuring the correct regiochemistry of the 3-methyl group is to begin the synthesis with a pyrazole ring that is already appropriately substituted. The key starting material for this approach is 5-amino-3-methylpyrazole. nih.govbeilstein-journals.org

In this synthetic pathway, the 3-methyl group is already in its final position relative to the ring nitrogens. The subsequent cyclocondensation reaction to form the pyrazine ring occurs by reaction at the N1 and the 5-amino positions of the pyrazole precursor. For example, reacting 5-amino-3-methylpyrazole with an α-dicarbonyl compound like glyoxal (B1671930) or an α-haloketone such as chloroacetone (B47974) would lead to the formation of the 3-methylpyrazolo[1,5-a]pyrazine core. This precursor-based approach avoids the regioselectivity issues that can arise from attempting to functionalize the heterocyclic core after its formation. The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) from 5-amino-3-methylpyrazole and diethyl malonate serves as a classic example of this highly effective strategy. nih.gov

Table 2: Synthesis of Fused 3-Methylpyrazoles from a Precursor

PrecursorReactantKey Reaction TypeProduct CoreReference
5-Amino-3-methylpyrazoleDiethyl malonateCyclocondensation2-Methylpyrazolo[1,5-a]pyrimidine nih.gov
5-Amino-3-methyl-1-phenylpyrazoleα,β-Unsaturated ketonesCyclocondensation3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org
5-Amino-3-methylpyrazoleα-HaloketoneCyclocondensation3-Methylpyrazolo[1,5-a]pyrazineGeneral Methodology

Introducing a methyl group directly onto the C3 position of a pre-formed pyrazolo[1,5-a]pyrazine core is a significantly more challenging synthetic route. This approach would require a C-H activation/methylation reaction that is highly regioselective for the C3 position. The pyrazolo[1,5-a]pyrazine system has multiple potential sites for electrophilic or radical attack, including the other carbon atoms (C2, C6, C7) and the nitrogen atoms.

Recent studies on the functionalization of the pyrazolo[1,5-a]pyrazine scaffold have shown that the C7 position is often the most acidic and thus the most reactive site for certain C-H functionalization reactions, such as formylation. researchgate.net The nucleophilicity of the pyrazole ring might direct electrophilic attack towards C3, but achieving high selectivity over other positions, particularly the pyrazine ring carbons, is difficult and not a commonly reported strategy. Consequently, direct post-cyclization methylation is generally avoided in favor of the more predictable and higher-yielding precursor-based methods.

Synthetic Routes to Introduce the 4-Chloro Substituent

The introduction of a chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine scaffold is a critical step in the synthesis of the target compound and its analogues. This transformation can be achieved through various methodologies, including the halogenation of precursor compounds, direct chlorination, and the use of pre-chlorinated building blocks.

Halogenation of Pyrazolo[1,5-a]pyrazin-4(5H)-ones to 4-Halopyrazolo[1,5-a]pyrazines

A common and effective method for introducing a halogen at the 4-position is through the conversion of a pyrazolo[1,5-a]pyrazin-4(5H)-one precursor. This transformation is typically accomplished using a halogenating agent, with phosphorus oxychloride (POCl₃) being a frequently employed reagent for chlorination. heteroletters.orgnih.gov

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one intermediate can be achieved via a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids. This process involves amide formation, subsequent pyrazine ring closure, hydrolysis, and dehydration. osi.lv For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol can be subjected to chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov Similarly, 2-hydrazino-6-methylpyrimidin-4-one can be treated with POCl₃ under refluxing conditions to produce 4-chloro-2-hydrazino-6-methylpyrimidine. heteroletters.org

The general reaction scheme for this type of halogenation is depicted below:

Table 1: Examples of Halogenation of Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogues This table is interactive and searchable.

Starting Material Reagent Product Reference
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol POCl₃ 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.gov
2-Hydrazino-6-methylpyrimidin-4-one POCl₃ 4-Chloro-2-hydrazino-6-methylpyrimidine heteroletters.org
2-(Methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govrsc.orgtriazin-4(3H)-one POCl₃, N,N-dimethylaniline 4-Chloro-2-(methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govrsc.orgtriazine mdpi.com

Direct Chlorination Methods for Pyrazolo[1,5-a]pyrazines

Direct chlorination of the pyrazolo[1,5-a]pyrazine ring system offers an alternative route to introduce the chloro substituent. While specific examples for this compound are not extensively detailed in the provided context, general halogenation strategies for related pyrazolo[1,5-a]pyrimidines have been developed. For instance, reactions with N-chlorosuccinimide (NCS) can lead to dichlorinated products, indicating that direct chlorination is a feasible, though potentially less selective, method. researchgate.net The synthesis of 4-chloro-3-nitropyrazolo[1,5-a]pyrazine (B2781081) involves the nitration of a 4-chloropyrazole followed by cyclization, suggesting that the chloro group can be carried through the ring formation steps. evitachem.com

Synthesis Utilizing Chloro-Substituted Pyrazine Building Blocks

An alternative synthetic strategy involves the use of pre-functionalized building blocks where the chlorine atom is already incorporated into a pyrazine ring. This pyrazine derivative is then used to construct the fused pyrazolo[1,5-a]pyrazine system. For example, the condensation of 2-amino-3-chloropyrazine (B41553) with an appropriate partner can be a key step in forming the bicyclic scaffold. nih.gov This approach allows for the strategic placement of the chloro substituent from the outset of the synthetic sequence. This method is advantageous as it can avoid harsh chlorination conditions in later steps and can offer better control over regioselectivity. The synthesis of related imidazo[1,2-a]pyrazines has been demonstrated through the condensation of 2-amino-3-chloropyrazine with α-haloketones. nih.gov

Advanced Synthetic Approaches and Green Chemistry Considerations in Pyrazolo[1,5-a]pyrazine Production

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. Consequently, advanced techniques like microwave-assisted synthesis and the principles of green chemistry are increasingly being applied to the production of pyrazolo[1,5-a]pyrazines and their analogues.

Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrazines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govcapes.gov.br This technology has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

Microwave irradiation can significantly enhance the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov For example, the synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines was achieved through a microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions. nih.gov Similarly, palladium-catalyzed reactions, such as the Buchwald-Hartwig reaction for C-N bond formation, can be conducted under microwave irradiation to synthesize substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazine Analogues This table is interactive and searchable.

Reaction Type Starting Materials Product Type Key Advantage Reference
Cyclization 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazoles 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines Solvent-free, rapid nih.gov
Buchwald-Hartwig Coupling 5-Chloro-pyrazolo[1,5-a]pyrimidines, Benzimidazoles 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidines Efficient C-N bond formation nih.gov
One-pot Sequential Reaction 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate 2-(Methylsulfanyl)pyrazolo[1,5-a] researchgate.netnih.govrsc.orgtriazin-4(3H)-ones Reduced work-up, sustainable mdpi.com

Assessment of Green Chemistry Metrics (e.g., Reaction Mass Efficiency) for Pyrazolo[1,5-a]pyrazine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bme.hubme.hu Key metrics are used to evaluate the "greenness" of a synthetic route, with Reaction Mass Efficiency (RME) being a common criterion. rsc.org RME is the percentage of the mass of the reactants that is incorporated into the final product.

Catalytic Methodologies for Pyrazolo[1,5-a]pyrazine Construction (e.g., Palladium-Catalyzed Reactions)

The construction and functionalization of the pyrazolo[1,5-a]pyrazine scaffold have been significantly advanced through the use of transition metal catalysis, particularly with palladium. While traditional syntheses often rely on cyclocondensation reactions to build the core heterocyclic structure, palladium-catalyzed methodologies are paramount for the subsequent derivatization and diversification of the pyrazolo[1,5-a]pyrazine system. These techniques, primarily involving C-H bond functionalization and cross-coupling reactions, provide powerful tools for creating a library of analogues with diverse substituents, which is crucial for medicinal chemistry and materials science.

Palladium-catalyzed reactions offer a direct and efficient means to introduce aryl and heteroaryl moieties at specific positions of the pyrazolo[1,5-a]pyrazine core. A key strategy is the direct C-H (hetero)arylation, which avoids the need for pre-functionalized starting materials like halogenated or organometallic heterocycles, thereby reducing synthetic steps and waste.

Research has demonstrated that pyrazolo[1,5-a]pyrazines can be selectively coupled with aryl and heteroaryl iodides at the C7 position. nih.gov These reactions can proceed under ligand-free palladium-catalyzed conditions, with the success of the transformation often relying on the use of silver salts, such as silver acetate (B1210297) (AgOAc), which act as an oxidant or a base to facilitate the regioselective C-H bond functionalization under relatively mild conditions. nih.gov

For instance, the coupling of ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate with various aryl iodides can be achieved using palladium(II) acetate (Pd(OAc)₂) as the catalyst. The reaction conditions are generally tolerant of a range of functional groups on the aryl iodide partner, including both electron-donating and electron-withdrawing groups.

EntryPyrazolo[1,5-a]pyrazineCoupling PartnerCatalystConditionsYield (%)Reference
1Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate4-IodotoluenePd(OAc)₂Ag₂CO₃, 1,4-dioxane, 110 °C80 nih.gov
2Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate1-Iodo-4-methoxybenzenePd(OAc)₂Ag₂CO₃, 1,4-dioxane, 110 °C78 nih.gov
3Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate1-Iodo-4-nitrobenzenePd(OAc)₂Ag₂CO₃, 1,4-dioxane, 110 °C61 nih.gov
42,3-Dimethylpyrazolo[1,5-a]pyrazine4-IodotoluenePd(OAc)₂Ag₂CO₃, 1,4-dioxane, 110 °C72 nih.gov
54-Chloropyrazolo[1,5-a]pyrazine4-IodotoluenePd(OAc)₂Ag₂CO₃, 1,4-dioxane, 110 °C55 nih.gov

Beyond C-H arylation with aryl halides, palladium catalysis also enables the direct oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrazines with other heteroarenes. researchgate.net This approach is highly atom-economical as it forms a C-C bond by activating C-H bonds on both coupling partners. Using Pd(OAc)₂ as the catalyst and AgOAc as the oxidant, pyrazolo[1,5-a]pyrimidines and their pyrazine analogues can be coupled with various five-membered heteroarenes without prior activation. researchgate.net

EntryPyrazolo[1,5-a]azineHeteroarene PartnerCatalystOxidantYield (%)Reference
1Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate2-MethylthiophenePd(OAc)₂AgOAc71 nih.gov
2Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylateThiophenePd(OAc)₂AgOAc65 nih.gov
3Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylateFuranPd(OAc)₂AgOAc58 nih.gov
4Pyrazolo[1,5-a]pyrimidine2-MethylthiophenePd(OAc)₂AgOAc82 researchgate.net

While the direct catalytic construction of the this compound core via a single palladium-catalyzed cyclization is not extensively documented, catalytic methods are crucial for modifying related precursors. For example, palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines can be used to synthesize methylpyrazolo[1,5-a]pyrazine-4-carboxylates. organic-chemistry.org This highlights the role of palladium catalysis in transforming functional groups on the pyrazolo[1,5-a]pyrazine ring, which is a key strategy for developing analogues. The synthesis of the specific target compound, this compound, typically involves a multi-step sequence where the core is first constructed, followed by a chlorination step, which may not be catalytic.

Chemical Transformations and Reactivity of 4 Chloro 3 Methylpyrazolo 1,5 a Pyrazine

Reactivity of the 4-Chloro Position

The chlorine atom at the 4-position of the pyrazolo[1,5-a]pyrazine (B3255129) ring system is activated towards substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a diverse array of functional groups through various chemical transformations. The primary pathways for modifying this position are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of 4-Chloropyrazolo[1,5-a]pyrazines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 4-chloropyrazolo[1,5-a]pyrazines. The electron-deficient nature of the pyrazine (B50134) ring facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion. This method is highly effective for forming new carbon-nitrogen, carbon-carbon, and carbon-sulfur bonds.

4-Chloropyrazolo[1,5-a]pyrazines readily react with various nitrogen-based nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazinylpyrazolo[1,5-а]pyrazines. These hydrazinyl derivatives serve as versatile intermediates for the synthesis of fused heterocyclic systems, such as those containing 1,2,4-triazole (B32235) or tetrazole rings. enamine.net

Furthermore, the reaction with primary and secondary alkylamines proceeds selectively and in high yields to furnish the corresponding 4-aminopyrazolo[1,5-a]pyrazines. enamine.net This transformation provides a convenient and efficient method for synthesizing a library of N-substituted derivatives.

Table 1: Nucleophilic Aromatic Substitution of 4-Chloropyrazolo[1,5-a]pyrazines with Nitrogen Nucleophiles

Nucleophile Product Significance Reference
Hydrazine Hydrate 4-Hydrazinylpyrazolo[1,5-а]pyrazine Intermediate for fused heterocycles enamine.net
Primary Alkylamines 4-(Alkylamino)pyrazolo[1,5-a]pyrazine High-yield synthesis of N-substituted derivatives enamine.net

The reaction of 4-chloropyrazolo[1,5-a]pyrazines with carbon nucleophiles, such as active methylene (B1212753) compounds, provides a direct route to form carbon-carbon bonds at the 4-position. A notable example is the reaction with tert-butyl cyanoacetate. This reaction proceeds through an intermediate, tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate, ultimately yielding pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. enamine.net These acetonitrile (B52724) derivatives are valuable precursors for the synthesis of more complex, annulated heterocyclic systems. enamine.net

Table 2: Nucleophilic Aromatic Substitution with Carbon Nucleophiles

Nucleophile Intermediate/Product Application Reference

Sulfur nucleophiles also effectively displace the chlorine atom at the 4-position. While studies on 4-chloropyrazolo[1,5-a]pyrazines are specific, analogous reactions with 4-bromopyrazolo[1,5-a]pyrazines demonstrate that these compounds react with substituted thiophenols in dimethylformamide (DMF) in the presence of potassium carbonate. This reaction occurs at elevated temperatures (90 °C) and produces 4-arylthiopyrazolo[1,5-a]pyrazines in good yields. This indicates that the C-4 position is highly susceptible to attack by thiolate anions, providing a reliable method for introducing thioether linkages.

Palladium-Catalyzed Coupling Reactions at Position 4

Beyond nucleophilic substitution, the 4-chloro position is amenable to palladium-catalyzed cross-coupling reactions. These methods offer an alternative and powerful strategy for forming new carbon-carbon bonds, particularly for introducing carbonyl functionalities.

Palladium-catalyzed carbonylation is an effective method for converting 4-chloropyrazolo[1,5-a]pyrazines into valuable carboxylate derivatives. The reaction, typically carried out under elevated pressure of carbon monoxide in the presence of a palladium catalyst and an alcohol (e.g., methanol), yields methylpyrazolo[1,5-a]pyrazine-4-carboxylates. enamine.net These carboxylates are key intermediates that can be further transformed, for instance, into nitriles and subsequently to amidoximes and amidines, which are precursors for 1,2,4-oxadiazolyl- and pyrimidin-2-yl-substituted pyrazolo[1,5-a]pyrazines. enamine.net

Table 3: Palladium-Catalyzed Carbonylation at Position 4

Reactants Catalyst System Product Significance Reference
Suzuki Cross-Coupling with 4-Halopyrazolo[1,5-a]pyrazines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to 4-halopyrazolo[1,5-a]pyrazines. Specifically, 4-bromopyrazolo[1,5-a]pyrazines have been shown to react with various aryl- and hetarylboronic acids to yield the corresponding 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. osi.lv This transformation is typically catalyzed by a palladium complex.

A study demonstrated that the reaction proceeds efficiently in the presence of catalytic amounts of Pd(dppf)Cl₂·CH₂Cl₂ and an excess of a base, such as cesium carbonate (Cs₂CO₃). osi.lv The reaction is generally carried out in a mixed solvent system, for instance, a 9:1 mixture of acetonitrile (MeCN) and water. osi.lv This methodology allows for the introduction of a wide range of aromatic and heteroaromatic substituents at the 4-position of the pyrazolo[1,5-a]pyrazine core, showcasing the utility of Suzuki coupling for derivatizing this scaffold. osi.lvnih.govrsc.org

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyrazines

Parameter Condition
Substrate 4-Bromopyrazolo[1,5-a]pyrazine
Reagent Aryl(hetaryl)boronic acid
Catalyst Pd(dppf)Cl₂·CH₂Cl₂
Base Cs₂CO₃
Solvent MeCN–H₂O (9:1)
Product 4-Aryl(hetaryl)pyrazolo[1,5-a]pyrazine

Data sourced from Chemistry of Heterocyclic Compounds. osi.lv

Functionalization and Reactivity at Other Positions of the Pyrazolo[1,5-a]pyrazine Core

Beyond the 4-position, the pyrazolo[1,5-a]pyrazine core can be functionalized at other sites, notably through electrophilic substitution reactions. The electronic properties of the fused ring system dictate the regioselectivity of these transformations.

Electrophilic Substitution and Functionalization at Position 7 (e.g., Formylation via C–H Insertion)

A direct formylation at the 7-position of pyrazolo[1,5-a]pyrazine derivatives has been achieved through a C–H insertion mechanism. researchgate.netresearchgate.net This reaction utilizes N,N,N′,1,1,1-Hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form. researchgate.net This carbene intermediate can then insert into the most acidic C–H bond of the pyrazolo[1,5-a]pyrazine ring. researchgate.net

Computational studies have shown that the C–H bond at position 7 is the most acidic, a property that is not significantly influenced by the nature of substituents at other positions on the ring. researchgate.net The reaction proceeds in high yields, initially affording aminals. These aminals can be subsequently hydrolyzed to produce the corresponding 7-formylpyrazolo[1,5-a]pyrazines (aldehydes). researchgate.net This method provides a convenient and direct route to functionalize the C7 position, which was previously difficult to achieve. researchgate.net

Table 2: C-H Formylation at Position 7 of Pyrazolo[1,5-a]pyrazines

Step Description
1. Carbene Formation N,N,N′,1,1,1-Hexamethylsilanecarboximidamide generates a carbene intermediate via a 1,2-migration of the silyl (B83357) group. researchgate.net
2. C-H Insertion The carbene inserts into the most acidic C-H bond, located at position 7 of the pyrazolo[1,5-a]pyrazine core. researchgate.net
3. Aminal Product The initial product of the insertion is an aminal. researchgate.net
4. Hydrolysis The aminal can be hydrolyzed to yield the final 7-formylpyrazolo[1,5-a]pyrazine (aldehyde). researchgate.net

Data sourced from ResearchGate. researchgate.net

Investigation of Electrophilic Substitution Reactions at Position 3

The pyrazole (B372694) moiety of the pyrazolo[1,5-a]pyrazine system is susceptible to electrophilic attack, with position 3 being a primary site for such reactions. nih.gov The reactivity at this position is analogous to that of other fused pyrazole systems. nih.gov Molecular orbital calculations predict that electrophilic substitution occurs preferentially at the 3-position. researchgate.net

Common electrophilic aromatic substitution reactions, including nitration, halogenation, and formylation, can be used to introduce functional groups at the C3 position. nih.govnih.gov For instance, nitration of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system with a mixture of nitric and sulfuric acids results in the formation of the 3-nitro derivative. researchgate.net Similarly, bromination reactions can yield 3-bromo and 3,6-dibromo species. researchgate.net The choice of reagents and reaction conditions can strongly influence the outcome and regioselectivity of the substitution. researchgate.net

Derivatization of Functional Groups Adjacent to the 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine Core

Functional groups introduced onto the pyrazolo[1,5-a]pyrazine scaffold can undergo further chemical transformations to create more complex derivatives. For example, a formyl group, which can be introduced at various positions on the core (such as C3 or C7), serves as a versatile chemical handle. researchgate.netresearchgate.net

The formyl moiety can readily participate in condensation reactions. For instance, reaction with p-chloroacetophenone in the presence of a base like sodium hydroxide (B78521) can lead to the formation of heteroaryl-chalcones via a Claisen-Schmidt condensation. researchgate.net Furthermore, the aldehyde can be converted into other functional groups such as imines, hydrazones, enones, alcohols, or carboxylic acids, significantly expanding the chemical diversity of compounds accessible from the pyrazolo[1,5-a]pyrazine core. researchgate.net

Exploration of Reactive Intermediates Formed During Transformations of this compound

The chemical transformations of pyrazolo[1,5-a]pyrazines involve various reactive intermediates. In the C-H formylation at position 7, a key reactive intermediate is a carbene, which is generated in situ from a silylformamidine precursor. researchgate.net This highly reactive species is responsible for the insertion into the C-H bond.

During electrophilic substitution reactions, such as nitration or halogenation at the C3 position, the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion, is proposed. researchgate.netstackexchange.com The stability of this intermediate dictates the regioselectivity of the reaction. Attack at the C3 position of the pyrazole ring generally leads to a more stable intermediate compared to attack at other positions, explaining the observed preference for C3 substitution. stackexchange.com Additionally, in certain multi-component reactions used to synthesize the core structure, imine intermediates are formed, which then undergo cyclization to build the final heterocyclic system. nih.gov

Mechanistic Investigations of Key Transformations Involving 4 Chloro 3 Methylpyrazolo 1,5 a Pyrazine

Elucidation of Reaction Mechanisms in Pyrazolo[1,5-a]pyrazine (B3255129) Ring System Formation

The formation of the pyrazolo[1,5-a]pyrazine ring system typically proceeds through the cyclocondensation of an aminopyrazole precursor with a suitable 1,2-dicarbonyl compound or its equivalent. While specific mechanistic studies for 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine are not extensively documented, the mechanism can be inferred from the well-established synthesis of related pyrazolo[1,5-a]pyrimidines and other pyrazolo-fused heterocycles. nih.govbeilstein-journals.org

The key transformation involves the reaction of a 3-amino-4-substituted pyrazole (B372694) with a 1,2-dicarbonyl species. In the context of forming the target molecule, a plausible precursor would be 3-amino-4-methylpyrazole. The reaction likely initiates with the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dihydroxylated intermediate. Subsequent dehydration then yields the aromatic pyrazolo[1,5-a]pyrazine core. The chlorination at the 4-position is typically achieved in a subsequent step, often using a chlorinating agent like phosphorus oxychloride (POCl₃), which can also serve as a dehydrating agent and drive the reaction towards the final product. evitachem.com

A proposed mechanistic pathway for the formation of a related pyrazolo[1,5-a]pyrimidine (B1248293) from an aminopyrazole and a β-enaminone highlights the initial Michael addition of the aminopyrazole to the enaminone, followed by intramolecular cyclization and elimination of an amine. nih.gov This suggests that the choice of the electrophilic partner is critical in directing the course of the cyclization.

Understanding Regioselectivity and Chemoselectivity in Synthesis and Derivatization

The regioselectivity and chemoselectivity in the synthesis and subsequent reactions of this compound are governed by the electronic and steric effects of the substituents on the bicyclic core. The chlorine atom at the 4-position and the methyl group at the 3-position play crucial roles in directing the outcome of chemical transformations.

Regioselectivity in Synthesis: The formation of the this compound isomer over other possible isomers is determined during the initial cyclocondensation step. The regioselectivity of the reaction between an aminopyrazole and an unsymmetrical dicarbonyl compound is influenced by the relative electrophilicity of the two carbonyl groups and the steric hindrance around them. For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, the presence of electron-withdrawing groups on the aryl ring of the dicarbonyl partner was found to increase the electrophilicity of the carbonyl carbon, leading to higher yields. beilstein-journals.org Conversely, bulky substituents can sterically hinder the approach of the nucleophile, favoring reaction at the less hindered site. nih.gov

Regioselectivity in Derivatization: In the derivatization of the this compound core, the existing substituents direct the position of further modifications.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine (B50134) ring, which stabilizes the Meisenheimer intermediate formed during the substitution. mdpi.com Studies on analogous 4-chloro-pyrazolo[3,4-d]pyrimidines have shown that nucleophilic substitution occurs selectively at the 4-position, leaving a chloromethyl group at the 6-position intact under controlled conditions. mdpi.com This high reactivity at the C4 position makes it a prime site for introducing a variety of functional groups.

Electrophilic Aromatic Substitution: The pyrazole ring is generally more electron-rich than the pyrazine ring, making it more susceptible to electrophilic attack. The methyl group at the 3-position is an activating group and would be expected to direct incoming electrophiles. However, the precise position of electrophilic attack on the pyrazolo[1,5-a]pyrazine ring system can be influenced by the reaction conditions. For the parent pyrazolo[1,5-a]pyrimidine, nitration with mixed nitric and sulfuric acids results in substitution at the 3-position, whereas nitration with nitric acid in acetic anhydride (B1165640) yields the 6-nitro compound. researchgate.net This highlights the subtle interplay of factors that control regioselectivity. Halogenation of pyrazolo[1,5-a]pyrimidines has been shown to occur regioselectively at the C3 position. nih.gov

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is a key consideration. For instance, in a molecule containing both a reactive chloro group at the 4-position and a potentially reactive site on a substituent, the reaction conditions can be tuned to favor reaction at one site over the other. The high electrophilicity of the C4 position in this compound suggests that nucleophilic substitution would be the predominant reaction pathway in the presence of a suitable nucleophile.

The following table summarizes the expected regioselectivity in the derivatization of this compound based on studies of related heterocyclic systems.

Reaction TypeReagentsExpected Position of SubstitutionReference
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiols4-position (displacement of Cl) mdpi.commdpi.com
NitrationHNO₃ / H₂SO₄3-position (on pyrazole ring) researchgate.net
HalogenationN-halosuccinimides3-position (on pyrazole ring) nih.gov

Kinetic and Thermodynamic Aspects Governing Reactions of this compound

The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. While specific quantitative data for this compound is scarce, general principles from related heterocyclic chemistry can be applied.

Kinetic vs. Thermodynamic Control in Ring Formation: In the synthesis of the pyrazolo[1,5-a]pyrazine core, the initial cyclization step can potentially lead to different regioisomers. The isomer that is formed faster (the kinetic product) may not be the most stable isomer (the thermodynamic product). The reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other. For example, lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the more stable thermodynamic product.

Kinetic and Thermodynamic Considerations in Derivatization:

Nucleophilic Aromatic Substitution: The SNAr reaction at the 4-position is generally a kinetically favored process due to the high electrophilicity of the C4 carbon. The stability of the resulting product, where a stronger bond is formed in place of the C-Cl bond, also suggests that this reaction is thermodynamically favorable.

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution can also be a result of kinetic or thermodynamic control. The position of initial attack by the electrophile is kinetically determined by the activation energy of the transition state leading to the sigma complex. The relative stability of the possible sigma complexes will influence which product is formed preferentially. As seen in the nitration of pyrazolo[1,5-a]pyrimidine, the change in reaction conditions can alter the reaction pathway, suggesting a switch between kinetic and thermodynamic control or a change in the nature of the electrophile. researchgate.net

Computational studies on related systems, such as 2,4-dichloroquinazoline, have used DFT calculations to determine that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. This aligns with a lower calculated activation energy for nucleophilic attack at this position, providing a theoretical basis for the observed regioselectivity under kinetic control. mdpi.com Similar computational analyses for this compound would be invaluable in predicting its reactivity and understanding the kinetic and thermodynamic factors at play.

The table below provides a qualitative overview of the likely kinetic and thermodynamic influences on reactions of this compound.

Reaction TypeLikely Controlling FactorRationale
Nucleophilic Substitution at C4Kinetic and ThermodynamicHigh electrophilicity of C4 leads to a low activation barrier (kinetic). Formation of a stable product (thermodynamic).
Electrophilic SubstitutionKinetic or ThermodynamicDependent on reaction conditions and the stability of the intermediate sigma complex.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Methylpyrazolo 1,5 a Pyrazine

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of the pyrazolo[1,5-a]pyrazine (B3255129) core is fundamental to its chemical behavior and physical properties. Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of the related pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a] rsc.orgresearchgate.netresearchgate.nettriazine systems. researchgate.netresearchgate.net

DFT studies reveal that the electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold are significantly influenced by the nature and position of substituents. rsc.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

For instance, studies on substituted pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups (EDGs) generally raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. rsc.org In the case of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine, the chlorine atom at the 4-position acts as an EWG through induction, while the methyl group at the 3-position is a weak EDG. These substitutions would modulate the electron density distribution across the bicyclic system.

Time-Dependent DFT (TD-DFT) calculations are often employed to understand the electronic transitions, such as the S0 → S1 (π→π*) transition, which are responsible for the photophysical properties of these compounds. researchgate.net The intensity and energy of these transitions are also highly dependent on the substituent pattern. rsc.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For the related pyrazine (B50134) molecule, MEP maps show regions of high negative charge (red) around the nitrogen atoms, indicating their nucleophilic character and ability to participate in hydrogen bonding. researchgate.net Conversely, regions of positive charge (blue) are typically found over the hydrogen atoms. researchgate.net For this compound, the nitrogen atoms of the pyrazine and pyrazole (B372694) rings would be expected to be the most electron-rich centers, making them susceptible to electrophilic attack or coordination to metal ions.

Table 1: Calculated Electronic Properties of Model Pyrazolo[1,5-a]pyrimidine Derivatives (Note: This table is illustrative, based on general findings for the pyrazolo[1,5-a]pyrimidine scaffold, as specific data for this compound is not available.)

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Unsubstituted Pyrazolo[1,5-a]pyrimidineB3LYP/6-311+G -6.5-1.25.3
7-Amino-Pyrazolo[1,5-a]pyrimidineB3LYP/6-311+G-5.8-0.94.9
7-Nitro-Pyrazolo[1,5-a]pyrimidineB3LYP/6-311+G**-7.2-2.54.7

Conformational Analysis and Molecular Dynamics Simulations of Pyrazolo[1,5-a]pyrazine Derivatives

The pyrazolo[1,5-a]pyrazine core is an essentially planar and rigid structure due to the fusion of the two aromatic rings. nih.gov This rigidity is a key feature influencing how these molecules interact with biological targets, such as the active sites of enzymes. nih.gov However, substituents attached to this core can possess conformational flexibility, which can be explored through computational methods.

Conformational analysis of saturated six-membered heterocyclic rings, like piperidine, often shows a preference for a chair conformation to minimize steric strain. researchgate.net While the pyrazine ring in the pyrazolo[1,5-a]pyrazine system is aromatic and thus planar, reduction of this ring can lead to non-planar structures with multiple possible stereoisomers and conformers. mdpi.com Computational studies on the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) have shown the formation of both syn- and anti-configured tetrahydropyrazolo[1,5-a]pyrimidines. mdpi.com These studies revealed that the syn-isomers have a conformationally stable bicyclic core, whereas the anti-isomers are more conformationally labile, which could allow them to better adapt to the active sites of biological targets. nih.govmdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, exploring their conformational space in a simulated environment (e.g., in explicit water). eurasianjournals.com MD simulations are particularly valuable in drug discovery for studying the stability of ligand-protein complexes. For pyrazolo[1,5-a]pyrimidine derivatives designed as kinase inhibitors, MD simulations can help understand how the molecule and its flexible side chains orient themselves within the enzyme's binding pocket and maintain key interactions, such as hydrogen bonds, over time. johnshopkins.edunih.gov For this compound, while the core is rigid, any larger, flexible substituents would be the focus of conformational analysis and MD studies.

Table 2: Conformational Properties of Reduced Pyrazolo[1,5-a]pyrimidine Analogs (Note: Data is based on findings for tetrahydropyrazolo[1,5-a]pyrimidines to illustrate conformational concepts.)

IsomerBicyclic Core ConformationRelative Energy (kcal/mol)Key Feature
syn-isomerStable, rigid0 (reference)Limited flexibility
anti-isomerLabile, flexible~1-2Can adopt multiple conformations

Theoretical Prediction of Reactivity and Potential Reaction Pathways

Theoretical methods are highly effective in predicting the reactivity of molecules and elucidating potential reaction mechanisms. The electronic structure calculations discussed in section 5.1 provide the foundation for these predictions. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Based on the general electronic features of the pyrazolo[1,5-a]pyrazine scaffold, the nitrogen atoms are the most nucleophilic centers. The carbon atoms, particularly those adjacent to nitrogen atoms, can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. For this compound, the chlorine atom at position 4 makes this position a likely site for nucleophilic aromatic substitution reactions.

Computational studies have been used to rationalize the regioselectivity observed in the synthesis of pyrazolo[1,5-a]pyrimidines. For example, DFT calculations have been used to explore the mechanism of cyclocondensation reactions, which are common routes to this scaffold, by calculating the activation energies of different possible pathways. researchgate.net These studies help in understanding why certain isomers are formed preferentially over others.

Furthermore, theoretical investigations into the reactivity of related scaffolds provide clues for potential reactions of this compound. For instance, studies on the halogenation of 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine derivatives show that treatment with reagents like POCl₃/PCl₅ can lead to the corresponding 5-chloro derivatives. mdpi.com This suggests that the pyrazolo[1,5-a]pyrazine core can undergo various functionalization reactions, the outcomes of which can be predicted and rationalized through computational modeling.

Computational Studies on Tautomeric Equilibria in Pyrazolo[1,5-a]pyrazine Systems

Tautomerism is a critical consideration for many heterocyclic compounds, as different tautomers can exhibit distinct chemical and biological properties. For pyrazole-containing systems, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-studied phenomenon. researchgate.net While the pyrazolo[1,5-a]pyrazine system has a bridgehead nitrogen, precluding annular tautomerism of the pyrazole ring in the same way as a simple pyrazole, other forms of tautomerism, such as amino-imino or keto-enol tautomerism, can occur in substituted derivatives.

Computational chemistry provides a reliable means to assess the relative stabilities of different tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using solvation models like the Polarizable Continuum Model, PCM), the position of the tautomeric equilibrium can be predicted. nih.gov

Studies on related pyrazolone (B3327878) and aminopyrazole systems have shown that the relative stability of tautomers is highly sensitive to both the electronic nature of substituents and the polarity of the solvent. researchgate.netnih.gov For example, in a study of edaravone (B1671096) analogues, the C-H tautomer was found to be the most stable, but the energy differences between tautomers decreased in polar media. nih.gov Intramolecular hydrogen bonding can also play a significant role in stabilizing certain tautomeric forms. nih.gov For derivatives of this compound that could exist in multiple tautomeric forms (e.g., through substitution with hydroxyl or amino groups), DFT calculations would be essential to determine the predominant species under different conditions.

Table 3: Relative Energies of Tautomers for a Model 5-Aminopyrazole System (Note: This table illustrates the concept of tautomeric energy differences calculated by computational methods for a related precursor.)

TautomerMethod/Basis SetRelative Energy (kcal/mol, Gas Phase)Relative Energy (kcal/mol, Water)
Amino (A)B3LYP/6-31++G(2d,2p)0.00 (reference)0.00 (reference)
Imino (B)B3LYP/6-31++G(2d,2p)+5.8+3.5
Imino (C)B3LYP/6-31++G(2d,2p)+12.1+9.2

Synthetic Utility and Advanced Applications in Organic Synthesis

4-Chloro-3-methylpyrazolo[1,5-a]pyrazine as a Versatile Synthetic Intermediate

The reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position of the pyrazine (B50134) ring. This chloro-substituent is susceptible to nucleophilic substitution, making the compound a versatile intermediate for introducing a wide array of functional groups onto the pyrazolo[1,5-a]pyrazine (B3255129) core.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. The reaction of 4-chloropyrazolo[1,5-a]pyrazines with carbanions, such as that generated from tert-butyl cyanoacetate, proceeds through the formation of an intermediate, ultimately leading to the desired acetonitrile (B52724) derivative. enamine.net This transformation highlights the utility of the chloro group as a leaving group, enabling the formation of new carbon-carbon bonds.

The reaction can be summarized as follows:

Reactant 1Reactant 2Key TransformationProduct Class
4-Chloropyrazolo[1,5-a]pyrazinestert-Butyl cyanoacetateNucleophilic substitution of chlorinePyrazolo[1,5-a]pyrazin-4-ylacetonitriles

Furthermore, palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines has been employed to synthesize methyl pyrazolo[1,5-a]pyrazine-4-carboxylates. researchgate.net This demonstrates another powerful method for functionalizing the C4 position, converting the C-Cl bond into a C-C bond and introducing a valuable carboxylate group for further derivatization.

The Pyrazolo[1,5-a]pyrazine Scaffold as a Platform for Novel Heterocyclic Systems

The pyrazolo[1,5-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, analogous to the well-studied pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.govmdpi.comrsc.org This means its core structure is frequently found in biologically active compounds, making it an attractive starting point for drug discovery programs. The synthetic accessibility and the possibility for substitution at multiple positions allow for the creation of large libraries of compounds for screening.

The synthesis of the pyrazolo[1,5-a]pyrazine core itself can be achieved through various methods, including facile one-pot, three-step protocols starting from pyrazole-3-carboxylic acids. osi.lv This efficient synthesis provides ready access to the basic scaffold, which can then be elaborated.

The versatility of the scaffold is evident in the range of fused heterocyclic systems that can be constructed from it. For instance, pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, synthesized from this compound, can undergo further annulation reactions to create new, more complex ring systems. enamine.net The functional groups introduced onto the core serve as handles for subsequent cyclization reactions, expanding the chemical space accessible from this versatile platform.

Role as Building Blocks in the Construction of Complex Molecular Architectures

This compound and its derivatives are not merely intermediates for simple functional group interconversions; they are fundamental building blocks for constructing intricate, multi-ring molecular architectures. The strategic placement of reactive sites allows for sequential reactions that build molecular complexity in a controlled manner.

A prime example is the use of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles to synthesize derivatives of the novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system. enamine.net This transformation involves the annulation of a pyridine (B92270) ring onto the pyrazolo[1,5-a]pyrazine core. Such multi-cyclic systems are of great interest in medicinal chemistry as they can adopt specific three-dimensional conformations to interact with biological targets.

Building BlockReaction TypeResulting Complex Architecture
Pyrazolo[1,5-a]pyrazin-4-ylacetonitrileAnnulation/CyclizationPyrazolo[1,5-a]pyrido[2,1-c]pyrazine system
4-Chloropyrazolo[1,5-a]pyrazinePalladium-catalyzed carbonylationMethyl pyrazolo[1,5-a]pyrazine-4-carboxylate

The ability to use the pyrazolo[1,5-a]pyrazine scaffold as a foundation for constructing larger, more complex molecules underscores its importance in synthetic organic chemistry. enamine.net These complex architectures often possess unique photophysical or biological properties not present in the simpler building blocks.

Future Research Directions in the Chemistry of 4 Chloro 3 Methylpyrazolo 1,5 a Pyrazine

Development of Novel and Highly Efficient Synthetic Routes

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): Designing MCRs that bring together simple, acyclic precursors to construct the fused ring system in a single operation would significantly improve efficiency. mdpi.com This approach minimizes waste from intermediate purification steps and reduces reaction time.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields, purity, and safety, particularly for scalable synthesis. evitachem.com

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times for related heterocyclic systems, often by a factor of five or more compared to conventional heating. evitachem.com A systematic investigation into microwave-assisted routes for the target compound could lead to rapid and high-yield synthetic protocols.

Table 1: Potential Synthetic Strategies for Improvement

Strategy Precursors Potential Advantages
Multicomponent Reaction Aminopyrazole derivative, a β-dicarbonyl compound equivalent, and a chlorinating agent High atom economy, reduced step count, operational simplicity. mdpi.comnih.gov
Flow Synthesis Substituted pyrazole (B372694) and pyrazine (B50134) precursors Enhanced safety, scalability, improved yield and purity. evitachem.com

Exploration of Undiscovered Reactivity Pathways and Functionalization Strategies

The functional groups of 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine—the chloro substituent, the methyl group, and the aromatic core—offer multiple handles for chemical modification. The chloro-substituent on related pyrazolo[1,5-a]pyrimidine (B1248293) systems is known to be highly reactive towards nucleophilic substitution. nih.gov Future studies should systematically explore these possibilities.

Potential avenues for investigation include:

Cross-Coupling Reactions: The chlorine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.gov This would allow for the introduction of a wide array of aryl, heteroaryl, amine, and alkynyl groups, creating libraries of novel derivatives for screening.

C-H Activation: Direct functionalization of the C-H bonds on the pyrazolo[1,5-a]pyrazine (B3255129) core represents a highly atom-economical approach to introduce new substituents without pre-functionalization, a strategy that is gaining traction in heterocyclic chemistry.

Functionalization of the Methyl Group: The methyl group at C3 could be a site for transformations such as oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive handles for subsequent modifications.

Application of Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby accelerating the research and development process. For related pyrazolo[1,5-a]pyrimidine systems, molecular docking simulations have been used to understand binding modes with biological targets. nih.govekb.eg

Future computational work on this compound should focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model potential reaction pathways for novel synthetic routes, identify transition states, and calculate activation energies. This insight can guide the optimization of reaction conditions to favor desired products.

Predictive Synthesis: Computational models can help predict the feasibility and potential outcomes of unexplored functionalization strategies, such as C-H activation or cross-coupling reactions, by modeling catalyst-substrate interactions and predicting regioselectivity.

Spectroscopic Prediction: Calculating properties like NMR and UV-Vis spectra can aid in the structural confirmation of newly synthesized derivatives, complementing experimental data. rsc.org

Table 2: Applications of Computational Modeling

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Reaction Design Feasibility of novel cyclization strategies, prediction of regioselectivity in functionalization reactions. rsc.org
Molecular Docking Medicinal Chemistry Identification of potential biological targets, prediction of binding affinities and modes. nih.govekb.eg

Integration of Sustainable and Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are essential for modern chemical synthesis, aiming to reduce environmental impact. researchgate.net Future research on the synthesis of this compound must prioritize sustainability, especially for large-scale production.

Key green chemistry approaches to be explored include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or deep eutectic solvents (DES) can significantly reduce the environmental footprint of the synthesis. bme.huias.ac.in

Catalyst Development: Focusing on the use of non-toxic, earth-abundant metal catalysts (e.g., copper or iron) in place of precious metals like palladium for cross-coupling reactions is a critical goal. nih.gov

Energy Efficiency: Employing energy-efficient methods like ultrasound irradiation or solvent-free microwave synthesis can lower energy consumption and often leads to cleaner reactions with higher yields. rsc.orgbme.hu

Green Metrics Analysis: The systematic evaluation of synthetic routes using metrics such as Reaction Mass Efficiency (RME) and E-Factor will be crucial for quantifying their environmental impact and identifying the most sustainable options. rsc.org

By pursuing these future research directions, the scientific community can develop a comprehensive understanding of the chemistry of this compound, paving the way for its application in advanced materials and therapeutic agents while adhering to the principles of modern, sustainable chemistry.

Q & A

Q. What are the standard synthetic routes for 4-chloro-3-methylpyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 4-chloropyrazolo[1,5-a]pyrazine (2a ) with sodium methoxide, followed by bromination using N-bromosuccinimide (NBS) and nitration. Electron-withdrawing substituents (e.g., methoxycarbonyl or cyano groups) at position 4 accelerate subsequent functionalization reactions. Key steps include solvent-free mixing with silylformamidine at elevated temperatures (70–90°C) to achieve high yields (>90%) . Characterization typically involves <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis to confirm purity and regioselectivity .

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer : Use <sup>1</sup>H NMR to confirm substitution patterns, particularly at position 7, where shifts between δ 8.5–9.5 ppm indicate aromatic protons. <sup>13</sup>C NMR resolves carbonyl (δ 160–170 ppm) and methyl groups (δ 20–25 ppm). Elemental analysis validates stoichiometry (e.g., C% ±0.3% deviation from theoretical values). For crystalline derivatives, X-ray diffraction or melting point analysis (e.g., 118–120°C for 7-methoxy derivatives) provides structural confirmation .

Q. What solvents and reaction conditions optimize functionalization at position 3 of the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C facilitate electrophilic substitution at position 3. For example, bromination with NBS in DMF at 90°C achieves >85% yield. Nitration requires fuming HNO3 in H2SO4 at 0–5°C to avoid over-oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence functionalization at position 7 of pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at position 4 activate position 7 for carbene insertion or formamidine coupling. For instance, 4-cyano derivatives react with silylformamidine at room temperature (50% yield), while methoxycarbonyl derivatives require 90°C (71% yield). Use DFT calculations to predict electronic effects and optimize substituent placement. Validate with kinetic studies (e.g., reaction half-life <30 min for nitro derivatives) .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., IC50 vs. Ki values) to distinguish true activity from assay artifacts. For example, pyrazolo[1,5-a]pyrimidine 7c showed IC50 = 2.70 µM against HEPG2-1 cells, but confirm target engagement via SPR or thermal shift assays. Address solubility issues (e.g., logP >3) by introducing polar groups (e.g., carboxylates) without disrupting aromatic interactions critical for binding .

Q. How can researchers design SAR studies for pyrrolo[1,5-a]pyrazine-based kinase inhibitors?

  • Methodological Answer : Focus on substituents at R1 (aryl) and R2 (acetophenone) for Eis inhibition. For example, p-fluorophenyl at R1 improves IC50 by 25-fold compared to ethyl. Use crystallography (e.g., PDB: 4JD6) to identify hydrophobic pockets accommodating R1. Test non-aromatic cores (e.g., dihydro derivatives) to assess π-π interaction dependency. Prioritize substitutions via free-energy perturbation (FEP) simulations .

Q. What analytical approaches identify byproducts in pyrazolo[1,5-a]pyrazine synthesis?

  • Methodological Answer : LC-MS with high-resolution Q-TOF detects low-abundance byproducts (e.g., cyanomethyl benzoates from malononitrile reactions). For regioisomeric mixtures, use NOESY NMR to distinguish between C-3 and C-5 substitutions. Purify via gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

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